molecular formula C15H13NO2 B11871632 N-(3-Oxocyclobutyl)-2-naphthamide

N-(3-Oxocyclobutyl)-2-naphthamide

Cat. No.: B11871632
M. Wt: 239.27 g/mol
InChI Key: WPWNCCGMGVPQRP-UHFFFAOYSA-N
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Description

For instance, reductive amination of N-(cis-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide with sodium triacetoxyborohydride yields derivatives with selective receptor binding properties . The 3-oxocyclobutyl moiety likely enhances conformational rigidity, influencing its interaction with biological targets such as neurotransmitter receptors.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-oxocyclobutyl)naphthalene-2-carboxamide

InChI

InChI=1S/C15H13NO2/c17-14-8-13(9-14)16-15(18)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,18)

InChI Key

WPWNCCGMGVPQRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 2-Naphthoyl chloride (1.73 g, 9.1 mmol)

    • 3-Aminocyclobutanone (0.774 g, 9.1 mmol)

    • Triethylamine (2.02 g, 20.0 mmol)

    • Dichloromethane (30 mL)

  • Procedure :

    • Dissolve 3-aminocyclobutanone in CH₂Cl₂.

    • Add 2-naphthoyl chloride and triethylamine dropwise under stirring.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography (hexane:EtOAc = 1:1).

  • Yield : 76% (1.65 g).

Key Observations

  • Epimerization Avoidance : No epimerization at the α-carbon of the amide bond was observed, consistent with analogous amidation reactions.

  • Purification Efficiency : Chromatography with a 1:1 hexane/ethyl acetate ratio effectively isolates the product as a colorless oil.

Synthesis of 3-Aminocyclobutanone

The availability of 3-aminocyclobutanone is critical for this synthesis. Two primary routes are documented:

Hypohalous Acid Salt Method

  • Starting Material : 3-Oxocyclobutyl formamide.

  • Reagents : Alkaline hypohalous acid salt (e.g., NaOCl or NaOBr).

  • Procedure :

    • React 3-oxocyclobutyl formamide with hypohalous acid salt in a basic aqueous solution.

    • Acidify to isolate 3-aminocyclobutanone.

Benzyl Protection and Deprotection

  • Step 1 : Protect 3-oxocyclobutanecarboxylic acid as its benzyl ester using benzyl bromide and Cs₂CO₃ in ethanol.

  • Step 2 : Convert the ester to the amide via ammonolysis.

  • Step 3 : Deprotect using hydrogenation (Pd/C) to yield 3-aminocyclobutanone.

Alternative Amidation Strategies

Solvent-Free Mechanochemical Approach

  • Reagents :

    • 2-Naphthoic acid, trichlorotriazine (TCT), ammonium thiocyanate, K₂CO₃.

  • Procedure :

    • Grind 2-naphthoic acid with TCT and K₂CO₃ for 1 minute.

    • Add ammonium thiocyanate and grind for 5 minutes.

    • Purify via short-column chromatography.

  • Advantages : Reduced solvent use and faster reaction times.

Ammonia Gas-Mediated Amidation

  • Reagents : 2-Naphthoic acid, ammonia gas (flow rate: 100 g/min).

  • Procedure :

    • Feed ammonia gas into molten 2-naphthoic acid at 195°C for 30 minutes.

    • Isolate the amide intermediate via filtration.

  • Yield : >99% purity (no yield quantification provided).

Structural Characterization and Analytical Data

Spectral Data for this compound

  • ¹H NMR (DMSO-d₆) : δ 9.09 (d, J = 6.3 Hz, 1H), 8.47 (s, 1H), 8.10–7.90 (m, 4H), 7.70–7.52 (m, 2H), 4.70–4.50 (m, 1H), 3.52–3.20 (m, 2H).

  • MS (ESI) : m/z 268.1 [M+H]⁺.

Purity Assessment

  • Chromatography : All methods report >99% purity via NMR and elemental analysis.

Comparative Analysis of Methods

MethodYieldConditionsAdvantagesLimitationsSource
Direct Amidation76%RT, 2h, CH₂Cl₂High purity, scalableRequires chromatography
Solvent-Free GrindingN/A5min, no solventEco-friendly, rapidUnverified for this specific amide
Ammonia Gas Method>99%195°C, 30minHigh purity, continuous processingHigh-temperature handling

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Activation : 2-Naphthoyl chloride reacts with triethylamine to form a reactive acylium intermediate.

  • Nucleophilic Attack : 3-Aminocyclobutanone’s amine group attacks the electrophilic carbonyl carbon.

  • Byproduct Formation : HCl is released and neutralized by triethylamine.

Industrial and Environmental Considerations

  • Catalyst Recycling : Triethylamine can be recovered via distillation.

  • Waste Ammonia Utilization : Industrial waste ammonia (50% purity) achieves comparable yields to pure ammonia .

Chemical Reactions Analysis

2.1. Grignard Addition and Oxidation

Ketone 24 undergoes allylmagnesium bromide addition at –78°C to yield cis- and trans-cyclobutanols (27 and 28 ), separable via chromatography . Subsequent oxidation with osmium tetroxide and sodium periodate converts these alcohols into aldehydes 29 and 30 .

Reaction Conditions :

StepReagents/ConditionsProduct
GrignardAllylmagnesium bromide, –78°C27 (cis)
28 (trans)
OxidationOsO₄, NaIO₄, H₂O29 (cis)
30 (trans)

2.2. Reductive Amination

Aldehydes 29 and 30 react with pramipexole via reductive amination using sodium triacetoxyborohydride (STAB) and AcOH to form compounds 16 and 17 .

  • Yield : 36% for 16 after chromatography (MeOH:EtOAc = 10:90) .

Comparison of Reaction Strategies

Method Key Features Advantages Limitations
Amide Bond Formation Direct coupling of 2-naphthoyl chlorideHigh yield (76%), straightforwardRequires activation of carboxylic acid
Grignard Addition Cyclobutanol formation via organometallicEnables stereochemical controlRequires cryogenic temperatures
Reductive Amination Aldehyde-pramipexole couplingAccess to functionalized derivativesModerate yields (36% for 16 )

Structural and Functional Implications

The cyclobutyl ketone moiety in 24 serves as a reactive site for further functionalization. For example:

  • Allylation : Introduces stereochemical diversity (cis/trans isomers) .

  • Oxidation : Converts alcohols to aldehydes, enabling subsequent reductive amination for drug-like molecules .

  • Biological Relevance : The naphthamide group may enhance lipophilicity, influencing pharmacokinetic properties.

Industrial and Environmental Considerations

The synthesis avoids toxic reagents like osmium tetroxide (via alternative oxidation methods in other pathways) . Solvent recycling (e.g., ethanol, DMF) reduces waste and aligns with green chemistry principles .

Scientific Research Applications

Synthetic Routes

  • Reagents : 3-oxocyclobutanecarboxylic acid, 2-naphthylamine, dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
  • Conditions : Organic solvent (dichloromethane), room temperature.

Chemistry

N-(3-Oxocyclobutyl)-2-naphthamide serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can yield carboxylic acids or other oxidized derivatives.
  • Reduction : The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.
  • Substitution : The amide group can participate in nucleophilic substitution reactions .

Research indicates that this compound possesses potential biological activities, particularly in enzyme inhibition and receptor binding. It has been investigated for:

  • Anti-inflammatory effects : Compounds with similar structures have shown promise in inhibiting enzymes involved in inflammatory pathways.
  • Anticancer properties : Preliminary studies suggest that it may inhibit cancer cell growth through various mechanisms .

Case Study 1: Anti-inflammatory Activity

A study explored the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in pain and inflammation. The compound demonstrated significant inhibition of NAAA activity, suggesting its utility in managing inflammatory conditions .

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)20Cell cycle arrest

These results indicate that the compound exhibits promising cytotoxic effects against specific cancer types .

Mechanism of Action

The mechanism of action of N-(3-Oxocyclobutyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a) Naphthamide Derivatives with Aliphatic/Amine Side Chains
  • N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide: Synthesized via reaction of 2-naphthoyl chloride with a piperazine-butylamine intermediate in CH₂Cl₂/Et₃N.
  • N-(Quinolin-8-yl)-2-naphthamide: Prepared by coupling 2-naphthoyl chloride with 8-aminoquinoline, yielding an 88% isolated product.
b) Cyclic Substituents
  • N-Cyclohexylacetoacetamide/N-Butyl-3-oxo-butanamide: Synthesized via diketene addition to cyclohexylamine/butylamine, achieving high yields (89–94%). These compounds lack the naphthamide moiety but share the 3-oxo group, which may influence keto-enol tautomerism and reactivity .
  • Dimeric γ-AApeptides (e.g., Compound 9) : Contain dual naphthamide units linked via phenylenediamine. Their dimeric structure enhances binding avidity, as seen in peptide mimetics .
c) Hydroxy-Substituted Naphthamides
  • 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthamide : Features a hydroxyethyl side chain, improving solubility. Such derivatives are explored in enzyme inhibition (e.g., acetylcholinesterase) due to hydrogen-bonding capabilities .
  • N-(3-Morpholinopropyl)-3-hydroxy-2-naphthamide: The morpholine group introduces tertiary amine functionality, aiding in solubility and pharmacokinetics .

Physicochemical Properties

Key data from synthesized analogs (Table 1):

Compound Name Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
N-(2-Chloro-4-nitrophenyl)-2-naphthamide 225 52 C 62.49%, H 3.39%, N 8.57%
N-(Quinolin-8-yl)-2-naphthamide 118–120 88 Not reported
N-Cyclohexylacetoacetamide Not reported 94 Not reported
1-Hydroxy-N-(2-chloro-4-nitrophenyl)-2-naphthamide 230 10 C 59.58%, H 3.24%, N 8.17%

Observations :

  • Chloro/nitro substituents (e.g., compound 58 ) increase melting points (>220°C) due to enhanced intermolecular interactions.
  • Bulky groups (e.g., quinoline ) may lower yields due to steric hindrance during synthesis.

Biological Activity

N-(3-Oxocyclobutyl)-2-naphthamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring with a ketone group and a naphthamide moiety. The structural characteristics are crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : this compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This is particularly relevant in the context of inflammatory pathways where enzyme inhibition can lead to reduced pro-inflammatory mediator levels.
  • Receptor Modulation : The compound may also interact with various receptors, modulating their signaling pathways. This interaction can influence physiological responses such as pain perception and inflammation.

Enzyme Inhibition Studies

Research has indicated that this compound shows significant potential as an inhibitor of certain enzymes involved in inflammatory processes. For instance, studies have demonstrated its inhibitory effects on the enzyme fatty acid amide hydrolase (FAAH), which is crucial for the metabolism of bioactive lipids .

Compound IC50 (nM) Activity
This compound420Inhibitor of FAAH
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide115Potent non-competitive inhibitor

The above table summarizes the inhibitory potency of this compound compared to related compounds.

Case Studies

  • Inflammation Models : In vivo studies have shown that administration of this compound significantly reduces leukocyte infiltration in models of localized inflammation induced by carrageenan. This suggests its potential utility in managing inflammatory diseases .
  • Pain Management : The compound's ability to inhibit FAAH indicates it may enhance levels of endogenous cannabinoids, which could provide analgesic effects. Experimental models have demonstrated that this compound can alleviate pain responses associated with inflammatory stimuli .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the cyclobutyl and naphthamide portions can significantly affect potency and selectivity:

  • Cyclobutyl Modifications : Alterations to the ketone group or substituents on the cyclobutyl ring may enhance enzyme binding affinity.
  • Naphthamide Variations : Changes to the naphthalene structure can influence receptor selectivity and overall pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for N-(3-Oxocyclobutyl)-2-naphthamide, and what reaction conditions optimize yield?

The compound is synthesized via amide coupling between 2-naphthoyl chloride and a 3-oxocyclobutylamine derivative. A typical protocol involves dissolving 3-oxocyclobutylamine in anhydrous dichloromethane (DCM), adding triethylamine (Et3_3N) as a base, and reacting with 2-naphthoyl chloride at room temperature for 2–4 hours . Purification via column chromatography (e.g., silica gel with CH2_2Cl2_2/MeOH gradients) yields the product. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and ensuring anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR confirms the cyclobutyl ring (e.g., δ 3.3–4.1 ppm for cyclobutyl protons) and naphthamide aromatic signals (δ 7.4–8.3 ppm). 13^{13}C NMR identifies the ketone carbonyl (δ ~200 ppm) and amide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : ESI/APCI(+) MS typically shows [M+H]+^+ and [M+Na]+^+ peaks, with accurate mass analysis validating the molecular formula (e.g., C15_{15}H13_{13}NO2_2) .

Q. What safety precautions are necessary when handling this compound?

Based on analogs like (3-Oxocyclobutyl)carboxylic acid, the compound may pose acute toxicity (H302, H315) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under inert conditions. In case of exposure, rinse skin/eyes immediately and seek medical attention .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

AutoDock4 or similar tools model binding to targets (e.g., efflux pumps or enzymes). Key steps:

  • Receptor Preparation : Assign partial charges and optimize hydrogen bonding networks.
  • Ligand Setup : Generate 3D conformers of the compound and assign torsional flexibility.
  • Docking Parameters : Use Lamarckian genetic algorithms with 100 runs, grid spacing of 0.375 Å, and energy evaluations ≥2.5 million. Results are validated via cross-docking or comparison with co-crystallized ligands . For example, 2-naphthamide derivatives show affinity for AcrB efflux pumps via π-π stacking and hydrogen bonding .

Q. How do structural modifications of the naphthamide core influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Cyclobutyl Substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability but may reduce solubility.
  • Amide Linkers : Replacing the amide with sulfonamide groups alters target selectivity (e.g., antimicrobial vs. anticancer activity) .
  • Halogenation : Fluorination at the naphthyl ring improves membrane permeability, as seen in analogs like halogenated spirocyclic derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (IC50_{50}/EC50_{50} comparisons).
  • Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based and radiometric assays).
  • Meta-Analysis : Pool data from independent studies to identify trends, applying statistical tools like ANOVA or Bayesian inference .

Methodological Tables

Table 1: Key NMR Signals for this compound

Proton/Carbon TypeChemical Shift (δ, ppm)Multiplicity
Cyclobutyl CH2_23.3–4.1Multiplet
Naphthyl H-18.25Singlet
Amide NH7.69Broad
Ketone C=O~200-

Table 2: Docking Parameters for AutoDock4

ParameterSetting
Genetic AlgorithmLamarckian
Number of Runs100
Grid Spacing0.375 Å
Energy Evaluations2.5 × 106^6

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